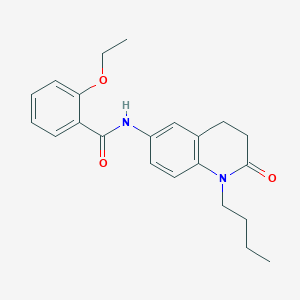

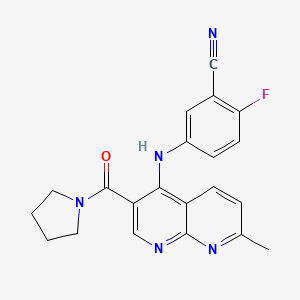

![molecular formula C20H17N3O4 B2366216 N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromen-3-carboxamid CAS No. 2034460-00-7](/img/structure/B2366216.png)

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromen-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its distinctive structure and versatile properties. This compound belongs to a class of heterocyclic compounds, incorporating elements from both pyrrolopyridine and chromene frameworks, rendering it significant in various scientific research fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: Utilized in synthetic organic chemistry as a building block for complex molecules.

Biology: Acts as a probe in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Used in the development of materials with specific properties, such as fluorescence.

Wirkmechanismus

Target of Action

Similar compounds with a pyrrolopyridine core have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Compounds targeting fgfrs typically work by binding to these receptors, leading to their dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This process results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The compound’s interaction with FGFRs affects several biochemical pathways. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

The compound’s low molecular weight, as suggested in the search results , could potentially contribute to its bioavailability.

Result of Action

The compound’s action on FGFRs can have significant molecular and cellular effects. For instance, inhibition of FGFRs can lead to reduced cell proliferation and induced apoptosis . In vitro, similar compounds have been shown to significantly inhibit the migration and invasion of cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthesizing N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step synthetic protocols. The process often starts with the preparation of intermediate compounds, leveraging diverse organic reactions:

Initial Step: The construction of the pyrrolopyridine core, often starting from pyridine derivatives.

Intermediate Formation: Introduction of the chromene moiety through cyclization reactions, facilitated by acid or base catalysis.

Final Coupling: The coupling of the pyrrolopyridine intermediate with the chromene derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

On an industrial scale, the synthesis can be scaled up by optimizing reaction conditions to achieve higher yields and purity. This often involves:

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Catalysis: Employing homogeneous or heterogeneous catalysts to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is known to undergo various chemical reactions:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound is prone to nucleophilic substitution reactions at specific positions.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of bases.

Major Products Formed

Depending on the reaction, products can range from N-oxides to various substituted derivatives, which might have distinct properties and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-5(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(8H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Highlighting Uniqueness

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is distinguished by its specific structure, which confers unique properties like enhanced binding affinity to biological targets and improved stability under various conditions compared to its analogs.

There you go—a deep dive into the fascinating world of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide. Quite the mouthful, but packed with interesting chemistry!

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-22-9-6-13-7-10-23(19(25)17(13)22)11-8-21-18(24)15-12-14-4-2-3-5-16(14)27-20(15)26/h2-7,9-10,12H,8,11H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEMDKLSCNKGJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

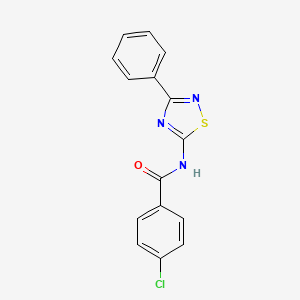

![5-Chloro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B2366133.png)

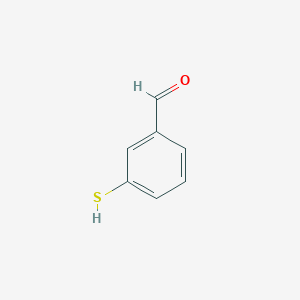

![2-(2-methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2366136.png)

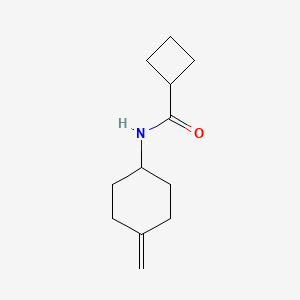

![(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one](/img/structure/B2366142.png)

![2,6-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2366144.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2366145.png)

![N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2366155.png)